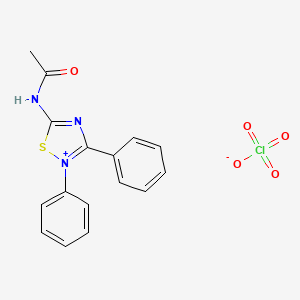

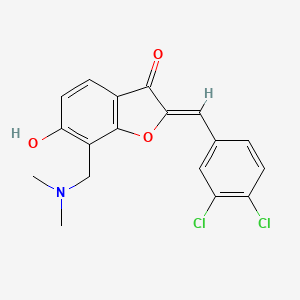

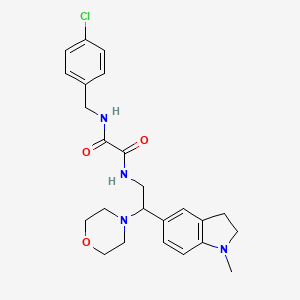

1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a pyrazoline core, which is a five-membered heterocyclic ring with two adjacent nitrogen atoms, and is substituted with various functional groups that can influence its chemical behavior and interaction with biological targets.

Synthesis Analysis

The synthesis of related pyrazoline derivatives often involves cyclization reactions. For instance, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized through a cyclization reaction of related precursors in yields ranging from 70-96% . Similarly, 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles were prepared by reacting isoflavones with hydrazine derivatives . These methods suggest that the synthesis of the compound could also involve cyclization steps, possibly starting from a hydroxyphenyl precursor and a thiophene derivative.

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives has been extensively studied. For example, the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was characterized by X-ray diffraction, confirming its crystalline structure . The presence of substituents like hydroxyphenyl and thiophenyl groups can influence the overall geometry and electronic distribution within the molecule, which is crucial for its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazoline derivatives can participate in various chemical reactions due to their reactive functional groups. The carbonyl group, in particular, is often the site of nucleophilic attack due to its electrophilic character. The presence of a hydroxy group can also lead to the formation of hydrogen bonds, which can be significant in biological interactions. The fluorine atom in related compounds has been shown to be crucial for binding, suggesting that substituents in the compound of interest may also play a key role in its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives can be inferred from related compounds. For instance, the compound 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was analyzed using FT-IR, NBO, HOMO-LUMO, and MEP analysis, revealing insights into its stability, charge transfer, and reactivity . The negative charge distribution around the carbonyl group makes it a reactive site, and the first hyperpolarizability suggests potential applications in nonlinear optics. These properties are likely to be similar in the compound of interest due to the presence of analogous structural features.

Case Studies

While there are no direct case studies on the compound "1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone," related compounds have been studied for various biological activities. For example, a novel cathinone derivative was identified and characterized for forensic purposes , and phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for antidepressant activity . These studies highlight the potential pharmacological applications of pyrazoline derivatives and suggest that the compound may also possess interesting biological properties.

Applications De Recherche Scientifique

Antiviral and Antimicrobial Activity

Research on similar heterocyclic compounds, including those with pyrazole and thiophene moieties, has demonstrated significant potential in the development of antiviral and antimicrobial agents. For instance, Attaby et al. (2006) synthesized heterocyclic compounds starting from a pyrazolopyridine derivative, evaluating their cytotoxicity, anti-HSV1 (Herpes Simplex Virus type 1), and anti-HAV (Hepatitis A Virus) activities. These studies indicate the potential utility of structurally related compounds in antiviral research (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Synthesis and Characterization of Novel Compounds

The synthesis and chemical characterization of novel heterocyclic compounds, including those incorporating thiophene and pyrazole units, have been extensively studied. For example, Puthran et al. (2019) synthesized novel Schiff bases using thiophene derivatives and evaluated their antimicrobial activity. Such studies demonstrate the versatility of these heterocyclic frameworks in synthesizing biologically active compounds (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Conducting Polymers and Material Science

The compound's structural features are relevant to the synthesis of conducting polymers. Pandule et al. (2014) investigated the synthesis of conducting polymers based on pyrrole and thiophene units, highlighting the influence of substituents on their properties. This research underscores the potential of such compounds in developing materials with tailored electrical and optical properties (Pandule, Oprea, Bârsan, Weimar, & Persaud, 2014).

Anticancer Activity

Compounds with pyrazole and thiophene structures have also been explored for their potential anticancer activities. Alam et al. (2017) designed and synthesized a series of pyrazolyl derivatives and evaluated their cytotoxicity against various human cancer cell lines, revealing moderate to good anticancer activities. This suggests the compound could serve as a starting point for the development of new anticancer agents (Alam, Alam, Panda, & Rahisuddin, 2017).

Propriétés

IUPAC Name |

1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c23-17-7-2-1-6-14(17)16-12-15(18-8-5-11-25-18)20-22(16)19(24)13-21-9-3-4-10-21/h1-2,5-8,11,16,23H,3-4,9-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUWEOLWZINSFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-butyl-8-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3008520.png)

![3-Cyclopropyl-5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008522.png)

![[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3008523.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one](/img/structure/B3008524.png)

![3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3008526.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3008530.png)